2-{5-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,4-oxadiazol-3-yl}pyrazine
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Description
Scientific Research Applications
Molecular Interactions and Pharmacological Potential
One study delved into the molecular interactions of related compounds with cannabinoid receptors, providing insights into the antagonist behavior of specific ligands. This research highlighted the significance of conformational analysis and the development of unified pharmacophore models, which could be pertinent to understanding the interactions of similarly complex molecules (Shim et al., 2002).
Heterocyclic Core Synthesis for Receptor Antagonism
Another study focused on synthesizing small molecules with a heterocyclic core for in vitro affinity at the human histamine H(3) receptor. This research underscores the versatility of heterocyclic compounds in developing selective antagonists that cross the blood-brain barrier, demonstrating potential pathways for therapeutic applications (Swanson et al., 2009).
Antimicrobial and Antimycobacterial Activity
Research on the derivatives of nicotinic acid hydrazide highlighted the antimicrobial and antimycobacterial activities of compounds with pyridine and pyrazine structures. These findings reveal the therapeutic potential of such compounds against specific microbial strains, contributing to the development of new antimicrobial agents (R.V.Sidhaye et al., 2011).
Synthesis and Characterization for Antimicrobial Applications
Further studies explored the synthesis and characterization of new pyridine derivatives, investigating their antimicrobial activity. This research contributes to the understanding of how structural modifications in heterocyclic compounds can enhance their biological efficacy, presenting new avenues for the development of antimicrobial drugs (Patel et al., 2011).
Properties
IUPAC Name |
(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O2/c24-16(15-20-14(21-25-15)12-11-17-5-6-18-12)23-9-7-22(8-10-23)13-3-1-2-4-19-13/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSGKMXLZURVGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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